molecular formula C18H18N4O B1455247 2-Cyclohexynon-2-pyridine-1benztriazole methane CAS No. 1082041-67-5

2-Cyclohexynon-2-pyridine-1benztriazole methane

Cat. No. B1455247
M. Wt: 306.4 g/mol
InChI Key: WTKDLJGAEAYMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclohexynon-2-pyridine-1benztriazole methane” is a chemical compound with the molecular formula C18H18N4O and a molecular weight of 306.4 g/mol . It is intended for research use only.

Scientific Research Applications

Heterogenisation of C-Scorpionate FeII Complex

The heterogenisation of a C-scorpionate FeII complex on various carbon materials demonstrated enhanced catalytic performance for cyclohexane oxidation, suggesting potential applications in industrial catalysis and chemical synthesis. The process showed improved efficiency and selectivity when immobilized on carbon nanotubes treated with nitric acid and sodium hydroxide, highlighting the importance of surface treatment in catalyst design (Martins et al., 2013).

PtMe2H+ as a Precursor in Alkane C–H Bond Cleavage

Research on (η2-L)PtMe2 complexes, where L is a pyridinophane ligand, revealed their capability to activate and cleave C-H bonds in alkanes, including methane, through a T-shaped, 14-valence electron complex. This finding suggests potential applications in organic synthesis and hydrocarbon processing, where controlled C-H bond activation is crucial (Vedernikov et al., 2003).

Relayed Proton Brake Mechanism

The study of N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline demonstrated a relayed proton brake mechanism upon the addition of methane sulfonic acid, significantly decelerating rotation rates around two bonds. This research contributes to the understanding of molecular dynamics and could have implications in the design of molecular machines or in the study of molecular motion control (Furukawa et al., 2020).

Cyclohexane Oxidation Catalysis

An investigation into the catalytic oxidation of cyclohexane using a hydrotris(pyrazol-1-yl)methane iron(II) complex immobilized on zeolite showed significant catalytic activity and yield. This study underscores the potential of metal-organic frameworks and zeolites in enhancing catalytic reactions, which could be relevant for chemical manufacturing and environmental applications (Martins et al., 2013).

Safety And Hazards

The safety and hazards of “2-Cyclohexynon-2-pyridine-1benztriazole methane” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “2-Cyclohexynon-2-pyridine-1benztriazole methane” are not clear from the available information. More research is needed to understand its potential applications .

properties

IUPAC Name

2-[benzotriazol-1-yl(pyridin-2-yl)methyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-17-11-4-1-7-13(17)18(15-9-5-6-12-19-15)22-16-10-3-2-8-14(16)20-21-22/h2-3,5-6,8-10,12-13,18H,1,4,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKDLJGAEAYMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexynon-2-pyridine-1benztriazole methane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexynon-2-pyridine-1benztriazole methane
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2-Cyclohexynon-2-pyridine-1benztriazole methane
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Reactant of Route 4
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Reactant of Route 6
2-Cyclohexynon-2-pyridine-1benztriazole methane

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